molecular formula C16H14ClFN2OS2 B12155727 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12155727
M. Wt: 368.9 g/mol
InChI Key: NBJCMLRDWFBBCH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Its structure features:

  • Position 2: A 2-chloro-6-fluorobenzyl group attached via a sulfanyl (-S-) linker.
  • Position 3, 5, and 6: Methyl groups, enhancing lipophilicity and steric bulk.

Properties

Molecular Formula

C16H14ClFN2OS2

Molecular Weight

368.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H14ClFN2OS2/c1-8-9(2)23-14-13(8)15(21)20(3)16(19-14)22-7-10-11(17)5-4-6-12(10)18/h4-6H,7H2,1-3H3

InChI Key

NBJCMLRDWFBBCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:

    Chlorination: Starting with 2-chloro-6-fluorobenzyl chloride (CHClF), the chlorination of the benzyl group occurs.

    Sulfenylation: The chlorinated intermediate reacts with a thiol (sulfanyl) group to form the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers often employ custom synthetic routes to access this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions.

    Substitution: Exhibits substitution reactions.

    Reduction: Can be reduced under specific conditions.

Common Reagents::
  • Thionyl chloride (SOCl2): Used for chlorination.
  • Thiols (R-SH): Employed for sulfenylation.

Major Products:: The primary product is the target compound itself, which possesses unique structural features.

Scientific Research Applications

Chemistry::
  • Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic scaffold.
  • Catalysis: Investigated for catalytic applications.
Biology and Medicine::
  • Anticancer Properties: Studies suggest potential anticancer activity.
  • Enzyme Inhibition: May inhibit specific enzymes.
Industry::
  • Materials Science: Used in the development of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Position) Key Features Reference
Target Compound 2: 2-Cl-6-F-benzyl; 3,5,6: CH₃ High lipophilicity; balanced steric/electronic effects from Cl/F -
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2: 3-Cl-benzyl; 3: C₂H₅; 5,6: CH₃ Ethyl group at 3 enhances metabolic stability; lower steric hindrance
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2: 2-Cl-6-F-benzyl; 3: 4-OCH₃-phenyl; fused cyclohexane Tetrahydro ring increases rigidity; 4-OCH₃ enhances solubility
2-Amino-5-[(4-fluorophenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 2: NH₂; 5: 4-F-phenyl-S- Amino group at 2 improves hydrogen bonding; 4-F-phenyl optimizes electronic effects

Key Observations:

  • Substituent Position 2 : The 2-chloro-6-fluorobenzyl group in the target compound provides stronger electron-withdrawing effects compared to 3-chlorobenzyl (e.g., compound in ) or 4-fluorophenyl (e.g., compound 13 in ). This may enhance binding to hydrophobic enzyme pockets.
  • Fused Ring Systems: Compounds with tetrahydrobenzothieno rings (e.g., ) exhibit increased conformational rigidity, which may limit off-target interactions but reduce synthetic accessibility.

Physicochemical Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) Solubility (DMSO) LogP (Predicted) Reference
Target Compound Not reported High ~3.8 -
2-Amino-5-[(4-fluorophenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one >300 Moderate 2.9
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Not reported High ~4.2
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Not reported Moderate ~3.5

Key Observations:

  • The target compound’s methyl groups at positions 3, 5, and 6 likely increase lipophilicity (predicted LogP ~3.8) compared to amino-substituted analogues (LogP ~2.9 in ).
  • High DMSO solubility is common in this class due to sulfanyl and aromatic groups, facilitating in vitro assays.

Key Observations:

  • Electron-Withdrawing Groups : Chloro/fluoro substituents (e.g., in the target compound) mimic folates, enhancing DHFR/TS inhibition (as seen in ).
  • Methyl vs. Amino Groups: Amino-substituted compounds (e.g., ) show stronger enzyme inhibition due to hydrogen bonding, whereas methyl groups (target compound) may prioritize membrane permeability over potency.

Biological Activity

The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has gained attention for its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article synthesizes available research findings on its biological activity, including case studies and data tables that elucidate its efficacy against various pathogens.

  • Molecular Formula : C14H14ClFN2OS
  • Molecular Weight : 300.79 g/mol
  • CAS Number : Not specified in the sources

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly against viral infections such as HIV and various bacterial strains. The presence of the 2-chloro-6-fluorobenzyl moiety is crucial for enhancing the pharmacological profile of these compounds.

Antiviral Activity

A study by Dufour et al. (2014) highlighted that derivatives of 2-alkylthio-6-benzylpyrimidin-4(3H)-ones , including those with the 2-chloro-6-fluorobenzyl substitution, showed potent activity against HIV-1. The compounds demonstrated:

  • EC50 Values : As low as picomolar concentrations against wild-type HIV-1.
  • Resistance Profiles : Effective against clinically relevant HIV-1 mutants, indicating a broad-spectrum antiviral potential .

Antibacterial Activity

The antibacterial potential of thienopyrimidine derivatives has also been explored. For instance:

  • A related compound showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus at 16 µM.
  • Structure-activity relationship (SAR) studies suggest that the introduction of fluorine and sulfur groups enhances antibacterial efficacy .

Case Studies

  • Study on HIV Inhibition :
    • Objective : Evaluate antiviral activity against HIV.
    • Findings : Compounds with the 2-chloro-6-fluorobenzyl group exhibited significant inhibition of HIV replication in vitro.
    • Mechanism : Likely involves interference with reverse transcriptase activity .
  • Antibacterial Efficacy Assessment :
    • Objective : Determine MIC values for various bacterial strains.
    • Results Table :
    CompoundMIC (µM)MBC (µM)
    Compound A1616
    Compound B3232
    Compound C64128
    • : The compound demonstrated strong antibacterial activity, particularly effective against resistant strains .

The biological activities of thienopyrimidine derivatives like 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one are attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : Potentially inhibits key viral enzymes such as reverse transcriptase.
  • Cellular Interaction : Alters cellular signaling pathways leading to reduced viral replication and bacterial growth.

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